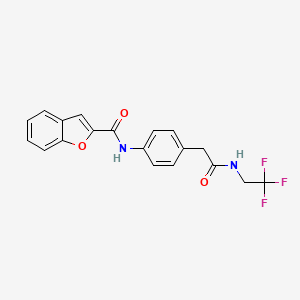

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c20-19(21,22)11-23-17(25)9-12-5-7-14(8-6-12)24-18(26)16-10-13-3-1-2-4-15(13)27-16/h1-8,10H,9,11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCQDXFZYSHYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.

Mode of Action

The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme.

Result of Action

The result of the compound’s action is likely to be the inhibition of the reverse transcriptase enzyme, which could potentially halt the replication of retroviruses. This could lead to a decrease in viral load in the body, contributing to the management of retroviral infections.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound 9P-F-A5 (N-(3,4-Dichlorobenzyl)-N-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)benzofuran-2-carboxamide)

- Core : Benzofuran-2-carboxamide (shared with the target compound).

- Substituents: Dichlorobenzyl group instead of phenyl. Thiophen-2-ylmethyl amino group instead of trifluoroethylamino.

- The thiophene moiety introduces sulfur-based interactions, which may alter selectivity compared to the trifluoroethyl group in the target compound .

Crystalline Form of 4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

- Core : Naphthalenecarboxamide (vs. benzofuran in the target compound).

- Substituents: Isoxazole ring with trifluoromethyl and chloro groups. Retains the 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group.

- The shared trifluoroethyl group suggests a conserved role in target binding, possibly in RyR modulation .

Functional Group Analogues

VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)

- Core : Biphenyl carboxamide (vs. benzofuran).

- Substituents :

- Trifluoromethylphenyl group.

- Nitrate ester at the oxoethyl position.

- Implications: The biphenyl system may enhance rigidity and planar interactions. Yield (48.02%) and purity (elemental analysis: C, 60.34%; N, 6.19%) suggest moderate synthetic efficiency compared to the target compound .

N-(4-(2-((2-Methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide

- Core : Furan-3-carboxamide (vs. benzofuran).

- Substituents: Methoxyethylamino group instead of trifluoroethylamino.

- Implications: The smaller furan core and methoxyethyl group reduce molecular weight (330.4 vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Research Findings and Implications

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for scalability and purity?

The synthesis of benzofuran carboxamide derivatives typically involves multi-step reactions. Key steps include:

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzofuran core to the trifluoroethylaminoethylphenyl moiety .

- Solvent selection : Polar aprotic solvents like DMF or DCM improve reaction homogeneity, while reflux conditions (60–100°C) enhance yield .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for -NH-CH2-CF3) and benzofuran aromatic protons .

- X-ray diffraction : Resolve crystal packing and bond angles, particularly for the amide and trifluoroethyl groups, to validate stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C21H17F3N2O3) .

Q. How can researchers design initial biological screening assays to evaluate bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cell viability assays : Employ MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Control groups : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-treated cells to rule out solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups?

- Substituent variation : Synthesize analogs with modified trifluoroethyl, benzofuran, or phenyl groups (Table 1).

- Bioactivity testing : Compare IC50 values across analogs to pinpoint critical moieties (e.g., trifluoroethyl enhances lipophilicity and target binding) .

Q. Table 1: Hypothetical SAR for Analogs

| Substituent Modifications | Observed Bioactivity (IC50, μM) | Key Finding |

|---|---|---|

| Trifluoroethyl → Ethyl | >50 | Trifluoroethyl crucial for potency |

| Benzofuran → Benzothiophene | 12.4 | Heteroatom choice affects selectivity |

| Phenyl → Pyridinyl | 8.7 | Aromatic π-stacking enhanced |

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Bioavailability analysis : Measure plasma concentration via LC-MS/MS after oral/administered doses to assess absorption .

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) that may reduce activity in vivo .

- Formulation optimization : Use nanoemulsions or PEGylation to improve solubility and half-life .

Q. What computational approaches predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on the trifluoroethyl group’s electrostatic potential .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in benzofuran) using Schrödinger Suite .

Q. How to address cytotoxicity discrepancies across cell lines?

- Mechanistic profiling : Perform RNA-seq on sensitive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .

- Membrane permeability assays : Use Caco-2 monolayers to correlate cytotoxicity with cellular uptake .

- Resistance studies : Co-treat with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .

Q. What methods elucidate metabolic stability and pharmacokinetics?

- Microsomal incubation : Assess phase I metabolism using human liver microsomes (HLMs) with NADPH cofactor .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

- In silico ADMET : Predict clearance and volume of distribution via SwissADME or ADMETLab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。